Pierreione B

Description

This compound has been reported in Antheroporum pierrei with data available.

inhibits mTOR signaling in cancer cells; structure in first source

Structure

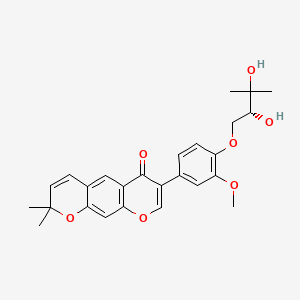

2D Structure

3D Structure

Properties

IUPAC Name |

7-[4-[(2R)-2,3-dihydroxy-3-methylbutoxy]-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O7/c1-25(2)9-8-16-10-17-21(12-20(16)33-25)31-13-18(24(17)28)15-6-7-19(22(11-15)30-5)32-14-23(27)26(3,4)29/h6-13,23,27,29H,14H2,1-5H3/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXLWAJRBPKMPD-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC3=C(C=C2O1)OC=C(C3=O)C4=CC(=C(C=C4)OCC(C(C)(C)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=CC3=C(C=C2O1)OC=C(C3=O)C4=CC(=C(C=C4)OC[C@H](C(C)(C)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801108928 | |

| Record name | 7-[4-[(2R)-2,3-Dihydroxy-3-methylbutoxy]-3-methoxyphenyl]-2,2-dimethyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801108928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292766-21-2 | |

| Record name | 7-[4-[(2R)-2,3-Dihydroxy-3-methylbutoxy]-3-methoxyphenyl]-2,2-dimethyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1292766-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-[4-[(2R)-2,3-Dihydroxy-3-methylbutoxy]-3-methoxyphenyl]-2,2-dimethyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801108928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pierreione B natural source and isolation

An In-depth Technical Guide to the Natural Source and Isolation of Piericidin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Piericidin B, a naturally occurring pyridyl antibiotic. The document details its primary natural source, methodologies for its isolation, and its mechanism of action, with a focus on presenting clear, actionable information for research and development purposes.

Executive Summary

Piericidin B is a member of the piericidin family of microbial metabolites, characterized by a 4-pyridinol core linked to a methylated polyketide side chain. These compounds are of significant interest due to their potent biological activities, including insecticidal, antimicrobial, and antitumor effects. The primary mechanism of action for piericidins is the inhibition of the mitochondrial electron transport chain at Complex I (NADH-ubiquinone oxidoreductase). This guide focuses on Piericidin B, providing available data on its natural origin and the processes for its isolation and purification.

Natural Source of Piericidin B

Piericidin B is a secondary metabolite produced by actinomycetes, a group of bacteria well-known for their ability to produce a wide array of bioactive compounds.

-

Primary Producing Organism: The first reported and primary source of Piericidin B is the bacterium Streptomyces mobaraensis.[1][2] Piericidins are typically isolated from the mycelia of this bacterium.[1]

-

General Sources of Piericidins: The broader piericidin family of compounds is commonly produced by actinomycetes, particularly those belonging to the genus Streptomyces. These bacteria have been isolated from various environments, including soil, insects, and marine sediments.[3][4] For instance, other piericidin derivatives have been isolated from the mangrove-sediment-derived actinomycete strain Streptomyces psammoticus SCSIO NS126.[4]

Isolation and Purification of Piericidin B

The isolation of Piericidin B from its natural source involves a multi-step process that includes fermentation, extraction, and chromatographic purification. The following sections detail the general experimental protocols derived from the scientific literature on piericidin isolation.

Fermentation

Large-scale fermentation of the producing Streptomyces strain is the initial step to generate sufficient biomass containing Piericidin B.

-

Culture Conditions: While specific media compositions and growth parameters for optimal Piericidin B production are proprietary to the original research, general conditions for Streptomyces fermentation are well-established. This typically involves submerged culture in a nutrient-rich liquid medium containing sources of carbon, nitrogen, and essential minerals.

-

Large-Scale Production: For the isolation of minor piericidin derivatives from Streptomyces psammoticus, a large-scale fermentation of 300 liters was employed.[4] This indicates that significant culture volumes may be necessary to obtain workable quantities of less abundant piericidins.

Extraction

Following fermentation, the bioactive compounds are extracted from the bacterial cells.

-

Mycelial Extraction: Piericidin A and B have been isolated from the mycelia of Streptomyces mobaraensis.[1][2] This involves separating the mycelia from the fermentation broth by centrifugation or filtration.

-

Solvent Extraction: The mycelial cake is then typically extracted with an organic solvent, such as methanol or acetone, to solubilize the piericidins. The resulting crude extract is then concentrated under reduced pressure to yield a residue for further purification.

Chromatographic Purification

The crude extract, containing a mixture of metabolites, is subjected to one or more chromatographic steps to isolate Piericidin B.

-

Column Chromatography: The scientific literature mentions the use of "various column chromatographies" for the purification of pierisins, a related class of compounds.[5] This is a standard technique for separating compounds based on their polarity and other physical properties. A common approach involves an initial separation on a silica gel column, followed by further purification using other chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of compounds. For a related compound, Piericidin A, a purity of >95% by HPLC has been reported.[6] Reverse-phase HPLC is often employed for the separation of closely related natural product analogues.

Physicochemical Properties and Characterization

The structure of Piericidin B was elucidated using a combination of spectroscopic techniques.

-

Spectroscopic Analysis: The structural assignment of Piericidin B was based on infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, in conjunction with chemical evidence.[1]

| Property | Value | Source |

| Molecular Formula | C25H35NO5 | [4] |

| HRESIMS (m/z) | 430.2583 [M + H]+ | [4] |

| IR Absorption Bands | 1585, 1500, 802 cm−1 (pyridine ring), 1670 cm−1 (carbonyl group) | [4] |

Table 1: Physicochemical data for a piericidin derivative (Compound 1) from Streptomyces psammoticus.

Mechanism of Action: Signaling Pathway

Piericidins exert their biological effects by inhibiting a critical enzyme complex in the mitochondrial respiratory chain.

-

Inhibition of Complex I: Piericidin A is a well-characterized and potent inhibitor of NADH-ubiquinone oxidoreductase, also known as Complex I.[6][7][8][9] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and the generation of reactive oxygen species.

-

Structural Similarity to Ubiquinone: The inhibitory activity of piericidins is attributed to their close structural resemblance to coenzyme Q (ubiquinone).[3][8] This allows them to act as antagonists at the ubiquinone binding site of Complex I.[6]

Visualization of the Piericidin B Isolation Workflow

The following diagram illustrates the general workflow for the isolation of Piericidin B from Streptomyces mobaraensis.

Figure 1: General workflow for the isolation of Piericidin B.

Visualization of the Signaling Pathway

The diagram below illustrates the inhibition of the mitochondrial electron transport chain by Piericidin B.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pierisin, Cytotoxic and Apoptosis-Inducing DNA ADP-Ribosylating Protein in Cabbage Butterfly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniscience.co.kr [uniscience.co.kr]

- 7. Piericidin A | Complex I inhibitor | Probechem Biochemicals [probechem.com]

- 8. Binding of Natural Inhibitors to Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Pierreione B: A Technical Guide on its Physical and Chemical Properties for Drug Development Professionals

An in-depth analysis of the pyranoisoflavone Pierreione B, detailing its physicochemical characteristics, spectral data, isolation protocols, and putative mechanisms of action in cancer cell lines.

Introduction

This compound is a naturally occurring pyranoisoflavone first isolated from the leaves and twigs of Antheroporum pierrei.[1] This compound has garnered interest within the scientific community due to its demonstrated solid tumor selectivity with minimal cytotoxicity, marking it as a potential candidate for further investigation in anticancer drug discovery and development.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its likely mechanism of action based on its structural class.

Physicochemical and Spectral Properties

This compound is a white amorphous solid.[1] As an amorphous substance, it may not exhibit a sharp melting point but rather a melting range. Specific data on its melting point and solubility in a range of organic solvents have not been detailed in the available literature. However, its solubility can be inferred from the solvents used during its extraction and purification, which include dichloromethane, methanol, hexanes, and ethyl acetate.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₈O₇ | [1] |

| Molecular Weight | 452.496 g/mol | |

| Appearance | White amorphous solid | [1] |

| Optical Rotation | [α]D²⁵ –5.8 (c 0.1, CHCl₃) | [1] |

| UV (MeOH) λmax (log ε) | 331 (3.96), 267 (4.52), 228 (4.45), 206 (4.47) nm | [1] |

| IR (KBr) νmax | 3425, 2974, 1639, 1621, 1515, 1477, 1269, 1203, 1141, 1110 cm⁻¹ | [1] |

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 2 | 153.8 | 7.93 (s) |

| 3 | 123.1 | |

| 4 | 175.7 | |

| 5 | 157.9 | 7.85 (d, J = 8.8) |

| 6 | 108.5 | |

| 7 | 158.4 | |

| 8 | 94.6 | 6.50 (d, J = 8.8) |

| 9 | 115.0 | |

| 10 | 114.9 | |

| 1' | 124.7 | |

| 2' | 109.4 | 7.14 (d, J = 2.0) |

| 3' | 148.9 | |

| 4' | 147.8 | |

| 5' | 112.5 | 6.93 (d, J = 8.0) |

| 6' | 121.2 | 6.97 (dd, J = 8.0, 2.0) |

| 2'' | 77.9 | 6.72 (d, J = 10.2) |

| 3'' | 28.1 (2C) | 5.70 (d, J = 10.2) |

| 1''' | 72.1 | 4.29 (dd, J = 9.4, 2.5), 4.08 (dd, J = 9.4, 7.8) |

| 2''' | 79.1 | 3.75 (dd, J = 7.8, 2.5) |

| 3''' | 73.1 | |

| 4''' | 25.9 | 1.28 (s) |

| 5''' | 25.5 | 1.23 (s) |

| 3'-OCH₃ | 56.2 | 3.87 (s) |

NMR data sourced from Gao et al. (2011).[1]

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data for this compound established its molecular formula as C₂₆H₂₈O₇.[1]

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from Antheroporum pierrei is achieved through a bioassay-guided fractionation process. The general workflow is outlined below.

Methodology:

-

Extraction: The dried and ground leaves and twigs of Antheroporum pierrei are extracted with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).

-

Solvent Partitioning: The resulting crude extract is partitioned between hexanes and 90% aqueous methanol to separate compounds based on polarity. The fraction with solid tumor selective activity is further processed.

-

Vacuum Liquid Chromatography (VLC): The active aqueous methanol fraction is subjected to VLC on a silica gel column, eluting with a gradient of hexanes and ethyl acetate (EtOAc) to yield several sub-fractions.

-

Further Chromatographic Purification: The fractions exhibiting the highest bioactivity are further purified using a combination of chromatographic techniques, which may include Sephadex LH-20 column chromatography and preparative thin-layer chromatography (TLC), to afford pure this compound.

Putative Mechanism of Action and Signaling Pathways

While the specific molecular targets of this compound have not yet been elucidated, its structural classification as an isoflavone provides a basis for proposing a likely mechanism of its anticancer activity. Isoflavones are known to modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[2]

Proposed Signaling Pathways Modulated by this compound

1. PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Many isoflavones have been shown to inhibit this pathway, leading to decreased cancer cell viability.

2. MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to external stimuli and plays a role in cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is common in cancer.

Conclusion

This compound presents as a promising natural product with selective anticancer properties. This technical guide has consolidated the available data on its physical and chemical characteristics, providing a foundation for researchers in drug development. While detailed solubility and a precise melting point are yet to be determined, the provided spectral data and isolation protocols offer a robust starting point for further investigation. The proposed mechanisms of action, centered on the inhibition of key cancer-related signaling pathways, warrant experimental validation to fully understand the therapeutic potential of this compound.

References

Pierreione B CAS number and molecular weight

An In-depth Technical Guide to Pierreione B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on this compound, a pyranoisoflavone isolated from Antheroporum pierrei. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific details and potential applications of this natural compound.

Physicochemical and Biological Data

This compound is a natural product with demonstrated selectivity for solid tumors, accompanied by minimal cytotoxicity, making it a compound of interest for further investigation in cancer research.[1]

| Parameter | Value | Reference |

| CAS Number | 1292766-21-2 | |

| Molecular Formula | C26H28O7 | |

| Molecular Weight | 452.496 g/mol | |

| Biological Source | Antheroporum pierrei | [1] |

| Reported Activity | Solid tumor selectivity with minimal cytotoxicity | [1] |

Experimental Protocols

While specific, detailed experimental protocols for the isolation and characterization of this compound are outlined in the primary literature, this section provides a general methodology for assessing the cytotoxic activity of natural compounds like this compound, based on standard cell viability assays.

General Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., solid tumor lines and leukemia lines for comparison)

-

Normal (non-cancerous) cell lines

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Hypothetical Signaling Pathway and Experimental Workflow

Given the limited specific research on this compound's mechanism of action, the following diagrams illustrate a potential signaling pathway based on the known activities of the broader class of isoflavonoids and a general experimental workflow for its study.

References

Spectral Data Analysis of Pierreione B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pierreione B, a pyranoisoflavone isolated from the leaves and twigs of Antheroporum pierrei, has demonstrated notable selectivity for solid tumors with minimal cytotoxicity, marking it as a compound of interest for further investigation in oncology.[1][2] This technical guide provides a comprehensive overview of the available spectral data for this compound, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for the isolation and characterization of this natural product are also presented to facilitate further research and development.

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The data presented herein is compiled from the primary literature describing its isolation and characterization.[3]

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the molecular formula of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₆H₂₈O₇ | [3] |

| Molecular Weight | 452.496 g/mol | [] |

| Method | HRESIMS | [3] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound indicates the presence of hydroxyl and conjugated carbonyl functional groups, consistent with its isoflavone structure.[3]

| Wavenumber (cm⁻¹) | Functional Group | Reference |

| 3425 | O-H stretching (hydroxyl) | [3] |

| 2974 | C-H stretching | [3] |

| 1639 | C=O stretching (conjugated carbonyl) | [3] |

| 1621 | C=C stretching (aromatic) | [3] |

| 1515 | C=C stretching (aromatic) | [3] |

| 1477 | C-H bending | [3] |

| 1269 | C-O stretching | [3] |

| 1203 | C-O stretching | [3] |

| 1141 | C-O stretching | [3] |

| 1110 | C-O stretching | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound were found to be closely related to those of its analogue, Pierreione A. The key distinction is the absence of a methoxy group at the C-5 position in this compound, which is instead replaced by an aromatic proton observed at δ 7.85.[3][5] The optical rotation data for this compound was similar to that of Pierreione A, suggesting an R configuration at the C-2‴ position.[3]

Experimental Protocols

The isolation and characterization of this compound involved a multi-step process, as detailed in the initial discovery.[3]

Extraction and Isolation

-

Plant Material Extraction : The leaves and twigs of Antheroporum pierrei were subjected to extraction.

-

Bioactivity-Guided Fractionation : The crude extract underwent bioactivity-guided fractionation to isolate compounds with selective toxicity toward solid tumor cell lines.

-

Chromatographic Separation : Final purification of this compound was achieved using High-Performance Liquid Chromatography (HPLC) with a C-8 semi-preparative column.[6]

Spectroscopic Analysis

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra were acquired to determine the chemical structure.

-

Mass Spectrometry : HRESIMS was performed to establish the molecular formula.[3]

-

IR Spectroscopy : An IR spectrum was obtained to identify key functional groups.[3]

-

Optical Rotation : The specific rotation was measured to infer the stereochemistry.[3]

Workflow and Structural Information

The following diagrams illustrate the experimental workflow for the isolation and characterization of this compound, as well as its chemical structure.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pierreiones A–D, Solid Tumor Selective Pyranoisoflavones and Other Cytotoxic Constituents from Antheroporum pierrei - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (1292766-21-2) for sale [vulcanchem.com]

- 6. scispace.com [scispace.com]

The Biological Activity of Pierreione B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pierreione B is a naturally occurring pyranoisoflavone isolated from the leaves and twigs of Antheroporum pierrei.[1][2] Initial investigations into its biological activity have revealed a promising profile, particularly in the context of oncology. This technical guide provides a comprehensive summary of the current understanding of this compound's biological effects, with a focus on its anticancer properties and mechanism of action. The information is presented to support further research and development of this novel compound.

Cytotoxicity and Solid Tumor Selectivity

This compound has demonstrated selective cytotoxicity towards solid tumor cell lines with minimal impact on non-solid tumor cells.[1][3][4] This selectivity is a desirable characteristic for potential anticancer agents, as it may translate to a wider therapeutic window and reduced side effects.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its related compounds, isolated from Antheroporum pierrei, has been evaluated against the human colon cancer cell line HCT-116. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | HCT-116 IC50 (µg/mL) | HCT-116 IC50 (µM) | Notes |

| This compound | 18 | ~39.8 | |

| Pierreione A | >20 | >42.3 | |

| Pierreione C | >20 | >44.4 | No activity observed. |

| Rotenone | 0.02 | 0.05 | Known cytotoxic agent. |

| 12a-hydroxy-rotenone | 0.04 | 0.1 | Known cytotoxic agent. |

| Tephrosin | 0.4 | 0.9 | Known cytotoxic agent. |

Note: The IC50 value for this compound was obtained from MedchemExpress, citing the primary literature.[1] Molar concentrations are estimated based on molecular weights.

Mechanism of Action: Inhibition of the mTOR Signaling Pathway

Recent studies have identified this compound as a novel inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway.[5][6] The mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers.

Impact on Downstream Effectors

This compound's inhibitory effect on the mTOR pathway has been demonstrated through the reduced phosphorylation of key downstream targets, including:

-

p70 Ribosomal Protein S6 Kinase (S6K): A crucial mediator of protein synthesis and cell growth.

-

eIF4E Binding Protein 1 (4E-BP1): A repressor of translation initiation.

By decreasing the phosphorylation of S6K and 4E-BP1, this compound effectively disrupts the mTOR signaling cascade, leading to cancer cell cytotoxicity and the induction of apoptosis.[5][6]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound on the mTOR signaling pathway.

Experimental Protocols

The following sections detail the key experimental methodologies used in the isolation and biological evaluation of this compound.

Bioassay-Guided Fractionation and Isolation

This compound was isolated from the leaves and twigs of Antheroporum pierrei through a bioassay-guided fractionation process. The general workflow is depicted below.

The process involved initial extraction with a mixture of dichloromethane and methanol. The resulting crude extract was then subjected to solvent-solvent partitioning. The resulting fractions were screened for solid tumor selectivity using a disk diffusion soft agar assay. Active fractions were then further purified using various chromatographic techniques, including vacuum liquid chromatography (VLC) and high-performance liquid chromatography (HPLC), to yield pure this compound.[3]

Cytotoxicity Assays

This assay was used to determine the solid tumor selectivity of the extracts and isolated compounds.[3]

-

Cell Lines: A panel of cell lines including solid tumor cells (e.g., C38 colon adenocarcinoma, HCT-116 colon cancer) and a leukemia cell line (L1210 lymphocytic leukemia) were used.

-

Assay Principle: The assay measures the differential clonogenic cytotoxicity between solid tumor cells and leukemia cells.

-

Procedure:

-

A base layer of agar medium is prepared in petri dishes.

-

A top layer of agar containing the tumor cells is overlaid.

-

Filter paper disks impregnated with the test compound are placed on the agar surface.

-

The plates are incubated to allow for colony formation.

-

The diameter of the zone of growth inhibition around the disk is measured.

-

-

Endpoint: Solid tumor selectivity is determined by comparing the inhibitory activity against the solid tumor cell lines versus the leukemia cell line.

The half-maximal inhibitory concentration (IC50) was determined as follows:[7]

-

Cell Culture: HCT-116 cells were grown in RPMI-1640 medium supplemented with 15% FBS, penicillin-streptomycin, and glutamine at 37°C in a 5% CO2 atmosphere.

-

Drug Exposure: On day 3 of culture, cells were exposed to various concentrations of this compound.

-

Incubation: The flasks were incubated for 120 hours (5 days).

-

Cell Counting: After incubation, cells were harvested, washed, and counted using a hemocytometer.

-

Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated relative to an untreated control.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, including:[3]

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet (UV) Spectroscopy: To characterize the chromophore.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To elucidate the carbon-hydrogen framework and the connectivity of atoms.

mTOR Pathway Inhibition Analysis

The inhibitory effect of this compound on the mTOR signaling pathway was investigated using the following methods:[6]

-

High-Content Screening Assay: This assay was based on the subcellular localization of the eukaryotic initiation factor 4E (eIF4E) in mouse embryonic fibroblast cells to identify inhibitors of the mTOR pathway.

-

Western Blot Analysis: Cancer cells were treated with this compound, and cell lysates were analyzed by Western blotting to determine the phosphorylation levels of mTOR downstream targets, such as S6K and 4E-BP1.

-

Cell Cytotoxicity and Apoptosis Assays:

-

MTS Assay: To evaluate the cytotoxic effects of this compound on various cancer cell lines.

-

Flow Cytometry: To quantify the induction of apoptosis in cancer cells following treatment with this compound.

-

Future Directions

The initial findings on the biological activity of this compound are encouraging and warrant further investigation. Key areas for future research include:

-

In vivo efficacy studies: To evaluate the antitumor activity of this compound in animal models.

-

Pharmacokinetic and pharmacodynamic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Structure-activity relationship (SAR) studies: To synthesize and evaluate analogs of this compound to optimize its potency and selectivity.

-

Elucidation of the broader signaling network: To identify other potential molecular targets and pathways affected by this compound.

Conclusion

This compound is a novel pyranoisoflavone with demonstrated solid tumor selectivity and a defined mechanism of action involving the inhibition of the mTOR signaling pathway. These characteristics make it a compelling lead compound for the development of new anticancer therapeutics. The detailed experimental protocols and biological data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this promising natural product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pierreiones A–D, Solid Tumor Selective Pyranoisoflavones and Other Cytotoxic Constituents from Antheroporum pierrei - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Pierreione B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pierreione B is a novel pyranoisoflavone isolated from the leaves and twigs of Antheroporum pierrei. Preliminary studies have indicated its potential as a selective agent against solid tumors with minimal general cytotoxicity, suggesting a promising therapeutic window. This technical guide provides a comprehensive overview of the currently available data on this compound, including its biological activity and the experimental protocols used for its evaluation. Due to the limited research focused solely on this compound, this document also explores the mechanisms of action of structurally related compounds isolated from the same source to infer potential therapeutic targets and signaling pathways that may be relevant to this compound's activity.

Quantitative Data Summary

The primary study on this compound by Bokesch et al. (2011) reported its evaluation for cytotoxic activity against the human colon cancer cell line HCT-116.[1][2] While the study states that the half-maximal inhibitory concentration (IC50) values were determined, the specific quantitative data for this compound was not available in the accessible literature. The paper does mention that this compound, along with Pierreione A, demonstrated solid tumor selectivity with minimal cytotoxicity.[1][2]

For context, the same study reported the cytotoxic activities of other co-isolated compounds, rotenone, 12a-hydroxyrotenone, and tephrosin, which accounted for the majority of the cytotoxic and/or selective toxicity to solid tumor cell lines.[1]

Table 1: Cytotoxicity Data of Compounds from Antheroporum pierrei

| Compound | Cell Line | IC50 (µM) | Notes |

| This compound | HCT-116 | Data not available | Reported to have solid tumor selectivity with minimal cytotoxicity.[1][2] |

| Pierreione A | HCT-116 | Data not available | Reported to have solid tumor selectivity with minimal cytotoxicity.[1][2] |

| Rotenone | HCT-116 | Data not available in this specific study, but known to be cytotoxic. | A known mitochondrial complex I inhibitor. |

| 12a-hydroxyrotenone | HCT-116 | Data not available | A derivative of rotenone. |

| Tephrosin | HCT-116 | Data not available in this specific study, but known to be cytotoxic. | A known rotenoid with anticancer properties. |

Experimental Protocols

Cytotoxicity Assay

The cytotoxic activity of this compound was evaluated using a clonogenic assay as described by Bokesch et al. (2011).[1]

Cell Line:

-

Human colon cancer cell line HCT-116.

Methodology:

-

Cell Culture: HCT-116 cells were grown in RPMI-1640 medium supplemented with 15% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% glutamine at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells were seeded at a concentration of 5 × 10^4 cells per T25 flask.

-

Compound Exposure: On day 3 of culture, cells were exposed to various concentrations of this compound.

-

Incubation: The flasks were incubated for 120 hours (5 days) at 37°C in a 5% CO2 incubator.

-

Cell Harvesting and Counting: After the incubation period, cells were harvested using trypsin, washed once with Hank's Balanced Salt Solution (HBSS), and resuspended in HBSS. Cell counting was performed using a hemocytometer.

-

Data Analysis: The results were normalized to an untreated control to determine the IC50 value.

Mandatory Visualizations

Hypothesized Experimental Workflow

References

Pierreione B: A Technical Guide to its Solubility and Interaction with the mTOR Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pierreione B, a natural product of significant interest, has demonstrated potential as a novel inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway. Understanding its physicochemical properties, particularly its solubility in various solvents, is critical for advancing its research and development as a potential therapeutic agent. This technical guide provides a summary of the currently available solubility information for this compound, a detailed experimental protocol for solubility determination, and a comprehensive overview of the mTOR signaling pathway it targets.

Solubility of this compound

A thorough review of available scientific literature and technical data sheets indicates that while qualitative solubility information for this compound is available, specific quantitative data (e.g., in mg/mL) is not extensively published. The compound is generally reported to be soluble in several common organic solvents.

Data Presentation: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

Note: The term "soluble" in this context is based on information from supplier catalogs and does not specify the exact concentration.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent. The following protocol provides a detailed methodology for this experiment.

Materials and Reagents:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, Chloroform)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Steps:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the vials for a sufficient period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. The temperature should be precisely controlled and recorded.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet. Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microparticles.

-

Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of a pre-established calibration curve. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

-

Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

This compound as an mTOR Signaling Pathway Inhibitor

This compound has been identified as a novel inhibitor of the mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is implicated in various diseases, including cancer.

mTOR Signaling Pathway Overview

The mTOR kinase is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different upstream regulators and downstream targets.

Caption: Simplified mTOR Signaling Pathway.

Pathway Description:

-

Upstream Activation: Growth factors activate receptor tyrosine kinases, leading to the activation of PI3K and subsequently Akt.

-

mTORC1 Regulation: Akt phosphorylates and inactivates the TSC1/TSC2 complex, a negative regulator of the small GTPase Rheb. Active Rheb then directly binds to and activates mTORC1.

-

mTORC1 Downstream Effects: Activated mTORC1 promotes protein synthesis and cell growth by phosphorylating key targets such as S6K1 and 4E-BP1.

-

mTORC2 Function: mTORC2 is also activated by growth factor signaling and is involved in cell survival and the organization of the actin cytoskeleton, in part through its phosphorylation and activation of Akt.

The inhibitory action of this compound on this pathway makes it a compound of interest for further investigation in diseases characterized by aberrant mTOR signaling.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated in the public domain, its qualitative solubility in common organic solvents provides a foundation for its handling and formulation in research settings. The provided experimental protocol for solubility determination offers a standardized approach for researchers to generate this critical data. Furthermore, a clear understanding of its inhibitory role in the mTOR signaling pathway is essential for guiding future studies into its mechanism of action and potential therapeutic applications. Further research is warranted to establish a comprehensive physicochemical profile of this compound to facilitate its progression through the drug development pipeline.

In Silico Prediction of Pierreione B Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive in silico workflow to predict the bioactivity and elucidate the potential mechanism of action of Pierreione B, a natural product. Given the current lack of extensive experimental data on this compound, this document serves as a methodological roadmap for researchers to computationally screen and prioritize this compound for further experimental validation. The workflow integrates various computational techniques, from target identification and molecular docking to ADMET prediction, providing a holistic preclinical assessment.

Introduction to In Silico Bioactivity Prediction

The discovery and development of novel therapeutic agents from natural products is a cornerstone of pharmaceutical research.[1][2] Computational, or in silico, methods have emerged as indispensable tools to accelerate this process by predicting the biological activities of compounds and identifying their potential molecular targets before embarking on resource-intensive laboratory experiments.[1][3] These approaches, ranging from ligand-based to structure-based methods, offer a rapid and cost-effective means to screen large virtual libraries of natural products and prioritize candidates for further investigation.[1][4] This guide details a systematic in silico approach to characterize the bioactivity of this compound.

Proposed In Silico Workflow for this compound

The following workflow outlines a step-by-step computational approach to predict the bioactivity of this compound.

Figure 1: A proposed in silico workflow for predicting the bioactivity of this compound.

Methodologies and Experimental Protocols

This section provides detailed protocols for the key computational experiments outlined in the workflow.

-

Objective: To obtain a high-quality 3D structure of this compound for subsequent in silico analyses.

-

Protocol:

-

Structure Retrieval: Obtain the 2D structure of this compound from a chemical database such as PubChem or ChEMBL.

-

2D to 3D Conversion: Use a molecular modeling software (e.g., MarvinSketch, ChemDraw) to convert the 2D structure to a 3D conformation.

-

Energy Minimization: Perform energy minimization of the 3D structure using a force field such as MMFF94 or UFF. This step is crucial to obtain a low-energy, stable conformation of the molecule. Software like Avogadro or UCSF Chimera can be utilized for this purpose.

-

File Format Conversion: Save the optimized structure in a suitable format (e.g., .mol2, .sdf, .pdbqt) for use in docking and screening software.

-

-

Objective: To identify potential protein targets of this compound.

-

Protocol: Reverse Docking

-

Database Selection: Utilize a database of 3D protein structures, such as the Protein Data Bank (PDB).

-

Docking Software: Employ reverse docking software (e.g., AutoDock Vina, RxDock) to dock this compound against a library of potential target proteins.

-

Scoring and Ranking: Rank the potential targets based on the predicted binding affinities (docking scores). Targets with lower (more negative) binding energies are considered more likely to interact with this compound.

-

-

Objective: To predict the binding mode and affinity of this compound to a specific protein target.

-

Protocol:

-

Receptor Preparation:

-

Download the 3D structure of the target protein from the PDB.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

-

Define the binding site (grid box) based on the location of the native ligand or using a binding site prediction tool.

-

-

Ligand Preparation: Use the optimized 3D structure of this compound.

-

Docking Simulation: Perform molecular docking using software like AutoDock Vina or Glide.[5] The software will generate multiple binding poses of the ligand within the receptor's active site.

-

Pose Analysis: Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein. The pose with the best docking score is often considered the most likely binding mode.

-

-

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.

-

Protocol:

-

Web Server Utilization: Use online ADMET prediction tools such as SwissADME, pkCSM, or admetSAR.

-

Input: Provide the simplified molecular-input line-entry system (SMILES) string or the 3D structure of this compound.

-

Parameter Analysis: Analyze the predicted parameters, including but not limited to:

-

Absorption: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability.

-

Distribution: Plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, hepatotoxicity.

-

-

Data Presentation: Predicted Bioactivity Profile

The following tables present a hypothetical summary of the predicted bioactivity and pharmacokinetic properties of this compound, based on the outputs of the in silico workflow.

Table 1: Predicted Molecular Targets for this compound

| Target Protein | Gene Name | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |

| Cyclooxygenase-2 | COX-2 | -9.8 | Anti-inflammatory |

| Tumor necrosis factor-alpha | TNF-α | -9.2 | Anti-inflammatory, Anti-cancer |

| 5-Lipoxygenase | ALOX5 | -8.9 | Anti-inflammatory |

| Caspase-3 | CASP3 | -8.5 | Apoptosis induction (Anti-cancer) |

| B-cell lymphoma 2 | Bcl-2 | -8.1 | Apoptosis induction (Anti-cancer) |

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| GI Absorption | High | Good oral bioavailability |

| BBB Permeant | No | Low potential for CNS side effects |

| Distribution | ||

| Plasma Protein Binding | >90% | High binding to plasma proteins |

| Metabolism | ||

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| Excretion | ||

| Renal Clearance (log ml/min/kg) | 0.5 | Moderate renal clearance |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagen | Low risk of carcinogenicity |

| Hepatotoxicity | Low risk | Low risk of liver damage |

Visualization of Predicted Signaling Pathways

Based on the predicted targets in Table 1, a potential signaling pathway affected by this compound can be visualized. The following diagram illustrates the hypothetical inhibition of the pro-inflammatory NF-κB signaling pathway.

References

- 1. Frontiers | Editorial: Investigation of the biological properties of natural products using experimental approaches and in silico methods [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. preprints.org [preprints.org]

- 5. Combined docking and machine learning identify key molecular determinants of ligand pharmacological activity on β2 adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of Antheroporum pierrei: A Literature Review of its Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antheroporum pierrei, a plant belonging to the Fabaceae family, has emerged as a source of structurally diverse and biologically active secondary metabolites. This technical guide provides a comprehensive review of the current literature on the chemical compounds isolated from Antheroporum pierrei, with a focus on their cytotoxic and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the known signaling pathways to support further research and drug development efforts.

Bioactive Compounds and Their Quantitative Data

Several bioactive compounds have been isolated and characterized from Antheroporum pierrei, primarily belonging to the isoflavonoid and lignan classes. The cytotoxicity of these compounds against various cancer cell lines has been evaluated, with key findings summarized below.

Cytotoxicity of Pyranoisoflavones from Antheroporum pierrei

A study by Gao et al. (2011) led to the isolation of four new pyranoisoflavones, Pierreiones A-D, along with other known compounds. Their cytotoxic activities were evaluated against the HCT-116 human colon cancer cell line.

| Compound | Class | Cytotoxicity (IC50) against HCT-116[1] |

| Pierreione A | Pyranoisoflavone | 1.9 µg/mL |

| Pierreione B | Pyranoisoflavone | 3.8 µg/mL |

| Pierreione C | Pyranoisoflavone | > 20 µg/mL |

| Rotenone | Rotenoid | 0.003 µg/mL |

| 12a-hydroxyrotenone | Rotenoid | 0.01 µg/mL |

| Tephrosin | Rotenoid | 0.3 µg/mL |

Table 1: Cytotoxicity of compounds isolated from Antheroporum pierrei against the HCT-116 human colon cancer cell line.

Anti-inflammatory Activity of (+)-Syringaresinol

(+)-Syringaresinol, a lignan also isolated from Antheroporum pierrei, has demonstrated notable anti-inflammatory and NFAT (Nuclear Factor of Activated T-cells) inhibitory activity.

| Compound | Class | Bioactivity | IC50 Value |

| (+)-Syringaresinol | Lignan | NFAT Transcription Factor Inhibition | 329.4 µM |

Table 2: Anti-inflammatory related bioactivity of (+)-Syringaresinol.

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the isolation and biological evaluation of compounds from Antheroporum pierrei.

Isolation of Pierreiones A-D

The isolation of Pierreiones A-D from the leaves and twigs of Antheroporum pierrei was achieved through a bioactivity-guided fractionation process as described by Gao et al. (2011).

Extraction and Initial Fractionation:

-

Dried and powdered plant material (leaves and twigs) was extracted with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).

-

The resulting crude extract was subjected to solvent partitioning between hexanes and 80% aqueous methanol.

-

The bioactive aqueous methanol fraction was then diluted to 50% with water and further extracted with chloroform (CHCl₃).

Chromatographic Separation:

-

The chloroform-soluble fraction was subjected to a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 gel filtration, and preparative thin-layer chromatography (TLC).

-

Final purification was achieved using high-performance liquid chromatography (HPLC) to yield the pure compounds Pierreiones A, B, and C.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the isolated compounds against cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Procedure:

-

Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

NFAT Reporter Assay

The inhibitory effect of (+)-Syringaresinol on NFAT activation can be assessed using a reporter gene assay. This assay typically utilizes a cell line (e.g., Jurkat T cells) that has been engineered to express a reporter gene (such as luciferase or green fluorescent protein - GFP) under the control of an NFAT-responsive promoter.

General Procedure:

-

Cell Culture and Transfection: A suitable T-cell line is cultured and transfected with a reporter plasmid containing NFAT response elements linked to a reporter gene.

-

Cell Stimulation: The transfected cells are then stimulated with agents that activate the calcineurin-NFAT pathway, such as a combination of a phorbol ester (e.g., PMA) and a calcium ionophore (e.g., ionomycin).

-

Compound Treatment: Concurrently with stimulation, the cells are treated with various concentrations of the test compound ((+)-syringaresinol).

-

Reporter Gene Expression Measurement: After an appropriate incubation period, the expression of the reporter gene is quantified.

-

For a luciferase reporter, a luciferase substrate is added, and the resulting luminescence is measured using a luminometer.

-

For a GFP reporter, the percentage of GFP-positive cells is determined using flow cytometry.

-

-

Data Analysis: The inhibition of NFAT activity is calculated by comparing the reporter gene expression in compound-treated cells to that in stimulated, untreated cells. The IC50 value is then determined.

Signaling Pathways and Mechanisms of Action

Inhibition of the NF-κB Signaling Pathway by (+)-Syringaresinol

(+)-Syringaresinol exerts its anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway by (+)-Syringaresinol.

Experimental Workflow for Bioactivity Screening

The process of identifying bioactive compounds from Antheroporum pierrei follows a systematic workflow, from plant collection to the identification of active molecules.

Caption: General workflow for the isolation of bioactive compounds.

Conclusion

Antheroporum pierrei is a promising source of novel bioactive compounds, particularly pyranoisoflavones and lignans, with demonstrated cytotoxic and anti-inflammatory activities. The data and protocols presented in this guide offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. Further investigation into the mechanisms of action of these compounds and their potential therapeutic applications is warranted. The detailed methodologies provided herein can serve as a foundation for future studies aimed at unlocking the full therapeutic potential of the chemical constituents of Antheroporum pierrei.

References

Methodological & Application

Application Notes and Protocols for Pierreione B: A Promising Pyranoisoflavone with Solid Tumor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pierreione B is a naturally occurring pyranoisoflavone that has garnered significant interest within the oncology research community. Isolated from the leaves and twigs of Antheroporum pierrei, this compound has demonstrated selective cytotoxicity against solid tumor cell lines with minimal impact on non-cancerous cells, marking it as a promising candidate for further investigation in anticancer drug development.[1] This document provides a detailed protocol for the extraction and purification of this compound, summarizes its cytotoxic activity, and discusses potential signaling pathways that may be involved in its mechanism of action.

Data Presentation

The following table summarizes the quantitative data obtained from the bioassay-guided fractionation of Antheroporum pierrei extract, leading to the isolation of this compound and its observed in vitro cytotoxicity.

| Parameter | Value | Reference |

| Extraction & Purification | ||

| Starting Plant Material (dried) | 5.0 g | [1] |

| Isolated this compound | 2.2 mg | [1] |

| Overall Yield | 0.044% | [1] |

| In Vitro Cytotoxicity | ||

| Cell Line | Human Colon Carcinoma (HCT-116) | [1] |

| IC₅₀ Value | 18 µg/mL | [1] |

Experimental Protocols

Extraction of Crude Plant Material

-

Plant Material Preparation: Dried leaves and twigs of Antheroporum pierrei are used as the starting material.

-

Initial Extraction: The dried plant material (5.0 g) is extracted with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).[1]

-

Solvent Removal: The residual solvents from the extract are removed under vacuum to yield the crude extract.

Purification of this compound

The purification of this compound is achieved through a multi-step bioassay-guided fractionation process involving liquid-liquid partitioning and chromatographic techniques.[1]

1. Liquid-Liquid Partitioning:

-

The crude extract is partitioned between hexanes and 80% aqueous methanol (aq. MeOH).

-

The bioactive 80% aq. MeOH fraction is collected and diluted with water to 50% aq. MeOH.

-

This diluted fraction is then extracted with chloroform (CHCl₃).

-

The CHCl₃ fraction, containing the compounds of interest, is evaporated to yield a dark green residue (474 mg).[1]

2. Size-Exclusion Chromatography:

-

The residue from the CHCl₃ fraction is subjected to size-exclusion chromatography on a Sephadex LH-20 column.

-

The column is eluted with a series of solvent systems to separate the components based on their size.

3. High-Performance Liquid Chromatography (HPLC):

-

Active fractions obtained from size-exclusion chromatography are further purified using semi-preparative HPLC on a C-8 column to yield pure this compound (2.2 mg).[1]

Visualizations

Experimental Workflow

References

Application Notes and Protocols for Pierreione B in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pierreione B is a pyranoisoflavone isolated from the leaves and twigs of Antheroporum pierrei.[1][] This natural compound has demonstrated selective cytotoxic activity against solid tumor cell lines, making it a compound of interest for cancer research and drug development.[1][] Preliminary studies indicate that this compound exerts its effects through the induction of apoptosis and modulation of the mTOR signaling pathway. Specifically, it has been shown to promote the nuclear translocation of the eukaryotic initiation factor 4E (eIF4E) and inhibit the phosphorylation of key mTORC1 downstream targets, p70 S6 Kinase (S6K) and 4E-binding protein 1 (4E-BP1).

These application notes provide detailed protocols for utilizing this compound in various cell culture assays to investigate its cytotoxic and mechanistic properties.

Physicochemical Properties and Storage

| Property | Value | Source |

| Chemical Name | 7-[4-[(2R)-2,3-Dihydroxy-3-methylbutoxy]-3-methoxyphenyl]-2,2-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-one | [] |

| Molecular Formula | C₂₆H₂₈O₇ | [] |

| Molecular Weight | 452.496 g/mol | [] |

| Appearance | Yellow Powder | [] |

| Solubility | Soluble in DMSO and ethanol. | Inferred from chemical structure and common lab practice. |

| Storage | Store as a powder at -20°C. Stock solutions in DMSO can be stored at -20°C for short-term use. Protect from light. | General laboratory best practices. |

Biological Activity

This compound has shown selective cytotoxicity against the human colon cancer cell line HCT-116.

| Cell Line | Assay Type | Parameter | Value | Source |

| HCT-116 | Cytotoxicity | IC₅₀ | 18 µg/mL | [] |

Proposed Mechanism of Action: mTOR Pathway Modulation

This compound is suggested to inhibit the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and survival. This inhibition leads to decreased phosphorylation of S6K and 4E-BP1. The dephosphorylation of 4E-BP1 enhances its binding to eIF4E, which is implicated in the nuclear translocation of eIF4E, ultimately leading to apoptosis in cancer cells.

Experimental Protocols

Cell Culture: HCT-116 Human Colon Carcinoma Cells

This protocol describes the standard procedure for culturing and maintaining the HCT-116 cell line, which is known to be sensitive to this compound.

Materials:

-

HCT-116 cells (ATCC CCL-247)

-

McCoy's 5A Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

T-75 culture flasks

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryopreserved vial of HCT-116 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Initial Culture: Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 15 mL of fresh complete growth medium. Transfer to a T-75 flask and incubate.

-

Subculture: When cells reach 80-90% confluency, aspirate the medium and wash once with PBS. Add 3-5 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

-

Splitting: Neutralize the trypsin with 7-10 mL of complete growth medium. Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh medium. Split the cells at a ratio of 1:3 to 1:6 into new flasks.

Cytotoxicity Determination: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and can be used to determine the IC₅₀ of this compound.

Materials:

-

HCT-116 cells

-

96-well plates

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the diluted compound. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Mix thoroughly to dissolve the crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

HCT-116 cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed HCT-116 cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells from each well.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Analysis of mTOR Pathway Proteins: Western Blotting

This protocol allows for the detection of changes in the phosphorylation status of S6K and 4E-BP1 upon treatment with this compound.

Materials:

-

HCT-116 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1)

-

HRP-conjugated secondary antibody

-

ECL detection reagent and imaging system

Procedure:

-

Protein Extraction: Treat HCT-116 cells with this compound. Lyse the cells in ice-cold RIPA buffer.

-

Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system. Analyze the band intensities to determine the ratio of phosphorylated to total protein.

eIF4E Nuclear Translocation: Subcellular Fractionation and Western Blot

This method assesses the change in the subcellular localization of eIF4E by separating nuclear and cytoplasmic fractions.

Materials:

-

Treated HCT-116 cells

-

Subcellular fractionation buffer kit (or hypotonic and nuclear extraction buffers)

-

Dounce homogenizer or syringe with a narrow-gauge needle

-

Western blotting reagents (as listed in Protocol 4)

-

Primary antibodies: anti-eIF4E, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

Procedure:

-

Cell Lysis: After treatment with this compound, harvest cells and wash with cold PBS. Resuspend the cell pellet in an ice-cold hypotonic buffer and incubate on ice.

-

Homogenization: Disrupt the cell membrane using a Dounce homogenizer or by passing the lysate through a narrow-gauge needle.

-

Fractionation: Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Nuclear Extraction: Wash the nuclear pellet and then lyse it using a nuclear extraction buffer.

-

Western Blot Analysis: Perform a Western blot on both the cytoplasmic and nuclear fractions as described in Protocol 4. Probe the membrane for eIF4E, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions and assess the change in eIF4E localization.

Conclusion

This compound is a promising natural compound with selective anticancer activity. The protocols provided herein offer a framework for researchers to investigate its cytotoxicity, apoptotic effects, and its impact on the mTOR signaling pathway in cell culture models. These assays are fundamental for elucidating the mechanism of action of this compound and evaluating its potential as a therapeutic agent. As with any novel compound, optimization of concentrations and incubation times for specific cell lines and experimental conditions is recommended.

References

Pierreione B: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pierreione B is a naturally occurring pyranoisoflavone isolated from the leaves and twigs of Antheroporum pierrei.[1][2][3][4] Preliminary studies have indicated that this compound exhibits selective cytotoxicity against solid tumor cell lines with minimal impact on non-cancerous cells, suggesting its potential as a promising candidate for further investigation in cancer research and drug development.[1][2][3][4] This document provides detailed application notes and protocols for the in vitro use of this compound, including recommended dosage ranges, experimental procedures, and insights into its potential mechanism of action based on available data.

Quantitative Data Summary

Limited quantitative data is currently available for this compound. The primary study on its isolation and initial characterization reported its cytotoxic effects. To facilitate experimental design, the following table summarizes the available data for this compound and co-isolated cytotoxic compounds from Antheroporum pierrei against the human colon cancer cell line HCT-116.

| Compound | Cell Line | IC50 (µM) | Citation |

| This compound | HCT-116 | >100 | [2] |

| Pierreione A | HCT-116 | 13.8 | [2] |

| Rotenone | HCT-116 | 0.002 | [2] |

| 12a-hydroxyrotenone | HCT-116 | 0.008 | [2] |

| Tephrosin | HCT-116 | 0.8 | [2] |

Note: The available data indicates that this compound has an IC50 value greater than 100 µM in the HCT-116 cell line, suggesting low direct cytotoxicity in this specific cell line. The term "solid tumor selectivity with minimal cytotoxicity"[2][3][4] may imply effects other than direct cell killing, such as anti-proliferative or anti-metastatic activities at non-cytotoxic concentrations, which warrants further investigation.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the biological activity of this compound. These are general protocols that should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell line of interest (e.g., HCT-116, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range is 1 µM to 200 µM.

-

Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percentage of viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is to determine if this compound induces apoptosis.

Materials:

-

This compound

-

Cancer cell line

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

After 24 hours, treat the cells with various concentrations of this compound (e.g., based on preliminary MTT assay results) and a vehicle control.

-

Incubate for a predetermined time (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization. Collect both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-